molecular formula C19H17BrN2O2 B12556545 1-[2-(3-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide CAS No. 193195-97-0

1-[2-(3-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide

Cat. No.: B12556545
CAS No.: 193195-97-0
M. Wt: 385.3 g/mol
InChI Key: ZCOBXBCUHSZBPM-UHFFFAOYSA-M
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Description

1-[2-(3-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with a phenyl group and a 3-methoxyphenyl-2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Substitution Reactions: The phenyl group is introduced via a nucleophilic substitution reaction using a suitable phenyl halide.

    Introduction of the 3-Methoxyphenyl-2-oxoethyl Group: This step involves the reaction of the pyrimidine derivative with 3-methoxyphenylacetic acid or its derivatives under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[2-(3-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(3-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(3-Methoxyphenyl)-2-oxoethyl]-4-(2-thienyl)pyrimidin-1-ium bromide
  • 1-[2-(3-Methoxyphenyl)-2-oxoethyl]-4-(4-methylphenyl)pyrimidin-1-ium bromide

Uniqueness

1-[2-(3-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

193195-97-0

Molecular Formula

C19H17BrN2O2

Molecular Weight

385.3 g/mol

IUPAC Name

1-(3-methoxyphenyl)-2-(4-phenylpyrimidin-1-ium-1-yl)ethanone;bromide

InChI

InChI=1S/C19H17N2O2.BrH/c1-23-17-9-5-8-16(12-17)19(22)13-21-11-10-18(20-14-21)15-6-3-2-4-7-15;/h2-12,14H,13H2,1H3;1H/q+1;/p-1

InChI Key

ZCOBXBCUHSZBPM-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C[N+]2=CN=C(C=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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